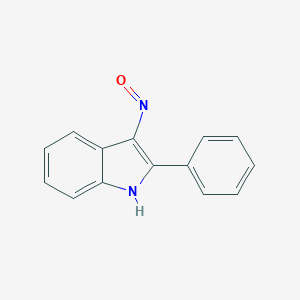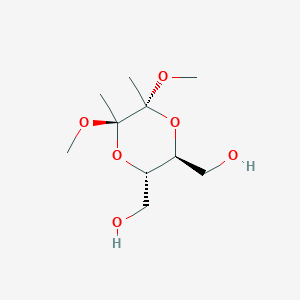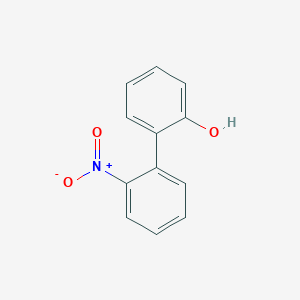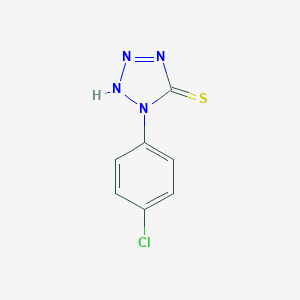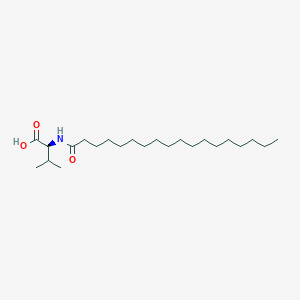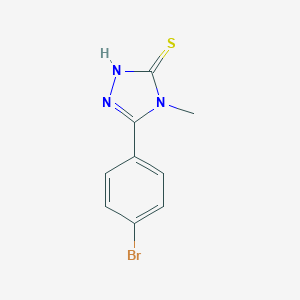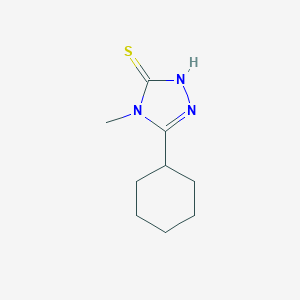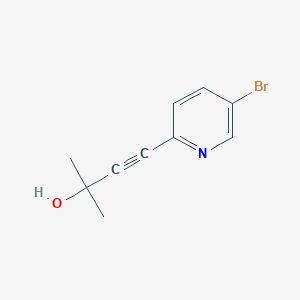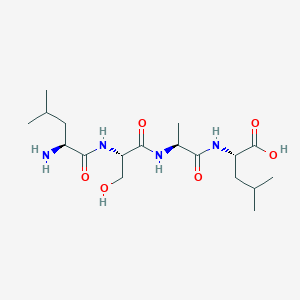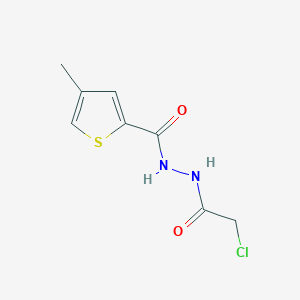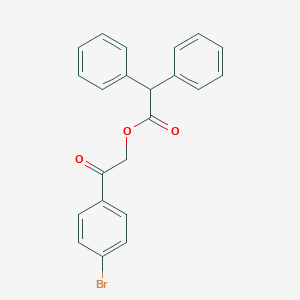
2-(4-Bromophenyl)-2-oxoethyl diphenylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Bromophenyl)-2-oxoethyl diphenylacetate, also known as Diflunisal, is a nonsteroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation. It is a derivative of salicylic acid and is structurally similar to aspirin. Diflunisal is known for its long half-life and high plasma protein binding, making it a popular choice for chronic pain management.
Wirkmechanismus
2-(4-Bromophenyl)-2-oxoethyl diphenylacetate works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are molecules that are involved in the inflammatory response and are responsible for causing pain and fever. By inhibiting COX enzymes, 2-(4-Bromophenyl)-2-oxoethyl diphenylacetate reduces the production of prostaglandins, which results in a reduction of pain, inflammation, and fever.
Biochemische Und Physiologische Effekte
2-(4-Bromophenyl)-2-oxoethyl diphenylacetate has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which results in a reduction of pain, inflammation, and fever. It has also been shown to inhibit the activity of platelets, which can reduce the risk of blood clots.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-Bromophenyl)-2-oxoethyl diphenylacetate has a number of advantages and limitations for use in lab experiments. Its long half-life and high plasma protein binding make it a popular choice for chronic pain management. However, its potential for side effects, such as gastrointestinal bleeding and renal toxicity, must be taken into consideration when using it in lab experiments.
Zukünftige Richtungen
There are a number of future directions for research on 2-(4-Bromophenyl)-2-oxoethyl diphenylacetate. It is being investigated for its potential use in treating Alzheimer's disease, Parkinson's disease, and various types of cancer. It is also being studied for its potential to reduce the risk of cardiovascular disease and stroke. Further research is needed to fully understand the potential benefits and risks of using 2-(4-Bromophenyl)-2-oxoethyl diphenylacetate for these conditions.
Synthesemethoden
2-(4-Bromophenyl)-2-oxoethyl diphenylacetate can be synthesized through the reaction of 4-bromobenzoyl chloride with diphenylacetic acid in the presence of a base. The resulting compound is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(4-Bromophenyl)-2-oxoethyl diphenylacetate has been extensively studied for its potential use in treating various diseases and conditions. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties. It is also being investigated for its potential use in treating Alzheimer's disease, Parkinson's disease, and various types of cancer.
Eigenschaften
CAS-Nummer |
7598-27-8 |
|---|---|
Produktname |
2-(4-Bromophenyl)-2-oxoethyl diphenylacetate |
Molekularformel |
C22H17BrO3 |
Molekulargewicht |
409.3 g/mol |
IUPAC-Name |
[2-(4-bromophenyl)-2-oxoethyl] 2,2-diphenylacetate |
InChI |
InChI=1S/C22H17BrO3/c23-19-13-11-16(12-14-19)20(24)15-26-22(25)21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,21H,15H2 |
InChI-Schlüssel |
UYVBQHDPGPQTCJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)OCC(=O)C3=CC=C(C=C3)Br |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)OCC(=O)C3=CC=C(C=C3)Br |
Andere CAS-Nummern |
7598-27-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




